![molecular formula C6H9NO3 B14431675 2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid CAS No. 82702-49-6](/img/structure/B14431675.png)
2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid
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Overview
Description
2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid is an organic compound with the molecular formula C6H10O3 It is known for its unique structure, which includes an allyloxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid typically involves the reaction of allyl alcohol with a suitable precursor under controlled conditions. One common method is the esterification of allyl alcohol with propanoic acid, followed by the introduction of an oxime group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine, altering the compound’s properties.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
Scientific Research Applications
2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the allyloxy group may participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-en-1-yloxy)propanoic acid: This compound shares a similar structure but lacks the oxime group, resulting in different chemical properties and applications.
2-(Allyloxy)acetic acid: Another related compound with an allyloxy group attached to an acetic acid backbone.
Uniqueness
2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid is unique due to the presence of both the allyloxy and oxime groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
82702-49-6 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-prop-2-enoxyiminopropanoic acid |
InChI |
InChI=1S/C6H9NO3/c1-3-4-10-7-5(2)6(8)9/h3H,1,4H2,2H3,(H,8,9) |
InChI Key |
SPZQHLPWDLHFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC=C)C(=O)O |
Origin of Product |
United States |
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